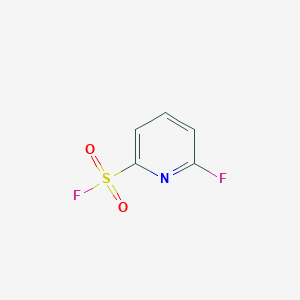

6-Fluoropyridine-2-sulfonyl fluoride

Description

Significance of Sulfonyl Fluoride (B91410) Moieties in Modern Organic Synthesis

The sulfonyl fluoride (-SO₂F) group has become an invaluable functional group in contemporary organic synthesis. researchgate.netrsc.org Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a remarkable balance of stability and reactivity. sigmaaldrich.comsigmaaldrich.com They are notably stable to hydrolysis and can withstand a variety of reaction conditions, yet they can be activated to react with nucleophiles under specific catalytic conditions. sigmaaldrich.comnih.gov This "tunable" reactivity is a cornerstone of their utility.

A pivotal development in the application of sulfonyl fluorides was the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers. researchgate.netrhhz.net SuFEx is a click chemistry reaction that allows for the reliable and efficient formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile, such as an alcohol or an amine. sigmaaldrich.comnih.gov This has profound implications for the construction of complex molecules, polymers, and biomolecular conjugates. researchgate.netresearchgate.net The SuFEx reaction is characterized by its high yield, operational simplicity, and compatibility with aqueous environments. sigmaaldrich.com The inertness of the S-F bond under many conditions, coupled with its selective reactivity under SuFEx catalysis, makes the sulfonyl fluoride moiety a powerful tool for medicinal chemistry, chemical biology, and materials science. rsc.orgacs.org

Role of Fluorinated Pyridine (B92270) Scaffolds in Chemical Science

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of biologically active compounds and functional materials. researchgate.netrsc.org The incorporation of fluorine atoms into the pyridine structure can dramatically influence its physicochemical and biological properties. acs.org Fluorine, being the most electronegative element, can alter the electron distribution within the pyridine ring, affecting its basicity, lipophilicity, and metabolic stability.

In medicinal chemistry, the introduction of fluorine can lead to enhanced binding affinity to biological targets, improved metabolic stability by blocking sites of oxidation, and increased membrane permeability. nih.gov Consequently, fluorinated pyridine scaffolds are prevalent in many pharmaceuticals. dovepress.com The position of the fluorine atom on the pyridine ring is crucial and can be strategically chosen to fine-tune the desired properties of the molecule.

Overview of 6-Fluoropyridine-2-sulfonyl fluoride as a Research Focus

This compound emerges as a compound of significant interest by combining the advantageous features of both the sulfonyl fluoride group and a fluorinated pyridine core. This molecule serves as a versatile building block in organic synthesis. The sulfonyl fluoride group acts as a SuFEx-able handle, allowing for its conjugation to a wide array of molecules. Simultaneously, the fluorinated pyridine ring provides a scaffold with tunable electronic and steric properties, which can be further functionalized. The presence of the fluorine atom at the 6-position influences the reactivity of the sulfonyl fluoride at the 2-position and imparts the characteristic properties of fluorinated heterocycles to the resulting products. The interplay between these two functional groups makes this compound a valuable tool for the synthesis of novel compounds with potential applications in various fields of chemical science.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃F₂NO₂S |

| Molecular Weight | 179.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1934638-48-8 |

| Appearance | White to off-white solid |

| Melting Point | 45-49 °C |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAQCGHIWRYQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934638-48-8 | |

| Record name | 6-fluoropyridine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoropyridine 2 Sulfonyl Fluoride and Analogues

Direct Synthetic Approaches

Direct approaches aim to install the sulfonyl fluoride (B91410) moiety onto a pyridine (B92270) precursor in a highly efficient manner, often through C-H functionalization or related strategies.

Fluorosulfonylation of Pyridine Precursors

The direct C-H fluorosulfonylation of pyridine precursors represents a significant synthetic challenge. This transformation would involve the simultaneous introduction of both a fluorine atom and a sulfonyl group at the 2-position of a 6-fluoropyridine ring. While highly desirable for its atom economy, this one-step process is not yet a well-established method. The synthesis of related compounds, such as the widely used deoxyfluorination reagent Pyridine-2-sulfonyl fluoride (PyFluor), does not proceed via direct C-H functionalization. Instead, its synthesis involves a multi-step sequence starting from 2-mercaptopyridine, which is first oxidized and then subjected to a halide exchange reaction with potassium bifluoride. acs.org This highlights that the current state-of-the-art for synthesizing pyridine sulfonyl fluorides typically relies on precursors where a sulfur-containing functional group is already installed on the pyridine ring.

Radical-Mediated Fluorosulfonylation

Radical fluorosulfonylation has emerged as a powerful strategy for the synthesis of sulfonyl fluorides. nih.gov These methods often utilize photoredox catalysis to generate highly reactive fluorosulfonyl radicals (•SO₂F) or related species that can engage with various substrates. researchgate.netnih.gov While direct radical C-H fluorosulfonylation of pyridine rings is not commonly reported, these radical methods are applicable to the functionalization of unsaturated hydrocarbons and can be used to construct complex sulfonyl fluoride-containing molecules. researchgate.net

The generation of the fluorosulfonyl radical is a key step in these processes. Historically, gaseous and hazardous precursors like sulfuryl chlorofluoride (FSO₂Cl) were used. nih.gov More recent advancements have led to the development of bench-stable, solid-state radical precursors. One such class of reagents is 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts, which serve as effective redox-active precursors for the FSO₂ radical under photoredox conditions. nih.govnih.gov Another approach involves pyridinium-based reagents, such as fluorosulfonyl-N-pyridinium tetrafluoroborate (B81430) (PNSF), which can be used in photoredox-catalyzed reactions to generate fluorosulfonamide radicals for the synthesis of sulfamoyl fluorides. chemrxiv.org

The general mechanism for photoredox-catalyzed fluorosulfonylation involves the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single electron transfer (SET) with the radical precursor (e.g., FABI salt), leading to the homolytic cleavage of a bond (e.g., N-S bond) to release the FSO₂ radical. nih.gov This radical can then add to an alkene or alkyne, or potentially engage in other transformations to yield the desired sulfonyl fluoride product. While powerful, the application of this methodology to the direct synthesis of 6-Fluoropyridine-2-sulfonyl fluoride from 6-fluoropyridine would require specific conditions for selective C-H activation and is an area for future development.

Electrochemical Synthesis Routes for Sulfonyl Fluorides

Electrochemical methods offer a mild and environmentally benign alternative for the synthesis of sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. nih.govacs.org These techniques have been successfully applied to generate a broad range of sulfonyl fluorides, including those with heteroaromatic scaffolds, from readily available starting materials like thiols, disulfides, and sulfonyl hydrazides. mdpi.comresearchgate.netbohrium.com

A common electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF). nih.govacs.org The reaction is typically carried out in an undivided cell using inexpensive graphite (B72142) and stainless steel electrodes. Pyridine is often added as a beneficial additive in these reactions. nih.govacs.org While the exact role of pyridine is subject to speculation, it may function as an electron mediator or a phase transfer catalyst. researchgate.net The presence of radical intermediates in these electrochemical processes has been substantiated through scavenging experiments. nih.govacs.org

This methodology has been shown to be compatible with heteroaryl thiols, making it a plausible route for the synthesis of this compound from a 6-fluoropyridine-2-thiol precursor. mdpi.com The general applicability is demonstrated by the successful synthesis of various aryl, benzyl, and alkyl sulfonyl fluorides. nih.govacs.org

| Precursor Type | Fluoride Source | Additive | Electrode System | Outcome |

| Thiols/Disulfides | Potassium Fluoride (KF) | Pyridine | Graphite Anode / Stainless Steel Cathode | Broad scope of sulfonyl fluorides, including heteroaryl derivatives. nih.govacs.org |

| Sulfonyl Hydrazides | Triethylamine trihydrofluoride (Et₃N·3HF) | n-Bu₄NI (Electrolyte/Catalyst) | Not specified | Good yields of various sulfonyl fluorides via sulfonyl radical species. bohrium.com |

| Thianthrenium Salts | Not specified | Not specified | Not specified | A practical method for fluorosulfonylation of aryl and alkyl thianthrenium salts. acs.org |

Indirect Synthetic Approaches

Indirect methods involve the construction of the sulfonyl fluoride group through the transformation of other sulfur-containing functionalities that are either commercially available or more readily installed on the pyridine ring.

Halogen Exchange Reactions (e.g., from sulfonyl chlorides)

The most conventional and widely practiced method for synthesizing sulfonyl fluorides is the nucleophilic substitution of a chloride atom in a sulfonyl chloride precursor (R-SO₂Cl) with a fluoride ion. rhhz.netnih.gov This halogen exchange (Halex) reaction is a robust and high-yielding route.

The reaction is typically performed using an inorganic fluoride salt as the fluorine source. Potassium fluoride (KF) and potassium bifluoride (KHF₂) are commonly employed. mdpi.comrhhz.net The efficiency of the reaction can be enhanced by using phase-transfer catalysts like 18-crown-6 (B118740) in anhydrous solvents or by conducting the reaction in a biphasic water/acetone mixture. rhhz.netnih.gov The use of aqueous potassium fluoride is also a classic method. rhhz.net

For the synthesis of this compound, this approach would start with 6-fluoropyridine-2-sulfonyl chloride. The precursor sulfonyl chloride can be synthesized from starting materials such as 2-amino-6-fluoropyridine (B74216) via a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) salt. The subsequent fluoride-for-chloride exchange provides a reliable pathway to the final product.

| Fluoride Source | Solvent/System | Key Features |

| Aqueous Potassium Fluoride (KF) | Water | Pioneering method for sulfonyl fluoride synthesis. rhhz.net |

| Potassium Fluoride (KF) / 18-crown-6 | Acetonitrile (dry) | "Naked fluoride" method, efficient for various sulfonyl chlorides. rhhz.net |

| Potassium Bifluoride (KHF₂) | Water/Organic co-solvent | Mild conditions, high yields, minimizes hydrolysis of the product. mdpi.com |

| Potassium Fluoride (KF) | Water/Acetone (biphasic) | Simple, mild, and high-yielding procedure with a wide scope. nih.gov |

Functional Group Interconversion Strategies

Several other sulfur-containing functional groups can serve as precursors to sulfonyl fluorides through various interconversion strategies.

From Sulfonic Acids and Sulfonates: Sulfonic acids can be converted to sulfonyl fluorides, typically in a one-pot, two-step process. This involves the in situ generation of a sulfonyl chloride intermediate using reagents like trichloroacetonitrile (B146778) or cyanuric chloride, followed by the addition of a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF). rhhz.netnih.gov More direct deoxyfluorination methods have also been developed using reagents like thionyl fluoride or Xtalfluor-E®, which can convert sulfonic acids and their salts to sulfonyl fluorides. nih.govresearchgate.netrsc.org However, the application of these methods to pyridine sulfonic acids can be challenging; for instance, the synthesis of pyridine-3-sulfonyl fluoride from its corresponding sulfonic acid using thionyl fluoride resulted in a low yield (14%). nih.govresearchgate.net

From Sulfonamides: Primary sulfonamides (R-SO₂NH₂), which are often stable and readily available, can be converted into sulfonyl fluorides. This transformation can be achieved by activating the sulfonamide with a pyrylium (B1242799) salt, which facilitates the formation of a sulfonyl chloride intermediate that subsequently undergoes a fluoride-chloride exchange with potassium fluoride. rhhz.net This method is noted for its mild conditions and tolerance of various functional groups.

From Grignard Reagents: A powerful one-pot method involves the reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂). rsc.org This approach is applicable to alkyl, aryl, and heteroaryl Grignard reagents. For the synthesis of a pyridine-based target, a pyridyl Grignard reagent, formed from the corresponding bromopyridine or iodopyridine, would be added to a solution of sulfuryl fluoride. rsc.orgorganic-chemistry.org This method provides direct access to the sulfonyl fluoride from a carbon-halogen bond.

| Precursor | Reagents | Key Features |

| Sulfonic Acids | 1. Trichloroacetonitrile/PPh₃ 2. TBAF•(t-BuOH)₄ | One-pot, two-step procedure via in situ sulfonyl chloride formation. rhhz.net |

| Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E® | Direct deoxyfluorination; can be challenging for pyridine substrates. nih.govresearchgate.net |

| Primary Sulfonamides | 1. Pyrylium salt/MgCl₂ 2. KF | Mild conditions, good functional group tolerance. rhhz.net |

| Grignard Reagents | Sulfuryl fluoride (SO₂F₂) | One-pot synthesis applicable to heteroaryl Grignard reagents. rsc.org |

Metal-Catalyzed Coupling Reactions in Synthesis of Fluoropyridine Sulfonyl Fluorides

The synthesis of fluoropyridine sulfonyl fluorides often leverages transition-metal-catalyzed reactions to construct the core structure efficiently. These methods provide routes from readily available starting materials, such as halogenated pyridines or pyridine diazonium salts. Catalysts based on copper and palladium are particularly prominent in these transformations, enabling the direct installation of the sulfonyl fluoride moiety or its precursors.

One significant approach involves the copper-catalyzed fluorosulfonylation of arenediazonium salts. cas.cnnih.gov This method utilizes an aryl diazonium salt, prepared from the corresponding aniline, as the starting material. In a typical reaction, the diazonium salt is reacted with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source like potassium bifluoride (KHF2) in the presence of a copper catalyst (e.g., CuCl2). cas.cnnih.gov This process facilitates the formation of the C−S bond and subsequent fluorination at the sulfur center to yield the desired arenesulfonyl fluoride. The electronic properties of the pyridine ring can influence the reaction mechanism. cas.cn

Palladium-catalyzed reactions also offer a powerful strategy for synthesizing these compounds, typically starting from halogenated pyridines. nih.gov For instance, a one-pot, palladium-catalyzed synthesis can convert aryl bromides into aryl sulfonyl fluorides. nih.gov This transformation involves an initial palladium-catalyzed sulfonylation using DABSO, followed by an in situ oxidation and fluorination step with a reagent like N-fluorobenzenesulfonimide (NFSI). nih.gov While the sulfonyl fluoride group itself is generally stable under many catalytic conditions, the carbon-sulfur bond in pyridine-2-sulfonyl fluoride has been shown to undergo activation in Suzuki-Miyaura cross-coupling reactions, demonstrating the nuanced reactivity of these compounds. enamine.netenamine.netscholaris.ca

These metal-catalyzed methods are valued for their functional group tolerance and applicability to a range of substrates, making them crucial for accessing diverse fluoropyridine sulfonyl fluoride analogues for further use in chemical synthesis and drug discovery.

| Reaction Type | Catalyst | Key Reagents | Starting Material Example | Product | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Fluorosulfonylation | CuCl₂ | DABSO, KHF₂ | Arenediazonium Salt | Arenesulfonyl Fluoride | cas.cn, nih.gov |

| Palladium-Catalyzed Sulfonylation/Fluorination | Pd(0) or Pd(II) complex | DABSO, NFSI | Aryl Bromide | Arenesulfonyl Fluoride | nih.gov |

| Suzuki-Miyaura Cross-Coupling (C-S activation) | Pd(dppf)Cl₂ | Boronic acids/esters, Base | Pyridine-2-sulfonyl fluoride | 2-Arylpyridine | scholaris.ca |

Late-Stage Functionalization Strategies Involving Fluorinated Pyridine Sulfonyl Fluorides

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying complex molecules at a late step in the synthetic sequence. wikipedia.orgmpg.de This approach avoids the need for lengthy de novo synthesis to produce analogues of a lead compound. nih.govnih.gov Fluorinated pyridine sulfonyl fluorides are valuable scaffolds in LSF due to the unique properties of both the fluoropyridine ring and the sulfonyl fluoride group.

A common LSF strategy involves a tandem C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu In this sequence, a C–H bond on the pyridine ring, typically at the position alpha to the nitrogen, is first converted to a C–F bond using a fluorinating agent like silver(II) fluoride (AgF₂). nih.govacs.org The resulting 2-fluoropyridine (B1216828) is highly activated towards SNAr, allowing the fluoride to be displaced by a wide range of nucleophiles under mild conditions. nih.govacs.org This two-step process enables the introduction of diverse substituents bound through nitrogen, oxygen, sulfur, or carbon. nih.gov

The sulfonyl fluoride (SO₂F) group plays a crucial role in these strategies. It is remarkably stable under various reaction conditions, including those used for metal-catalyzed cross-coupling and oxidation/reduction, which allows for selective modification of other parts of the molecule without affecting the SO₂F moiety. enamine.netenamine.net This stability makes it an ideal functional handle to carry through a synthetic sequence. Subsequently, the sulfonyl fluoride itself can be used as a reactive site for diversification. It undergoes selective nucleophilic substitution at the sulfur(VI) center, a reaction central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, to form sulfonamides, sulfonate esters, and other derivatives. enamine.netenamine.net

This dual functionality—a stable, yet ultimately reactive group, combined with an activatable fluoropyridine ring—makes molecules like this compound versatile platforms for LSF, enabling rapid generation of molecular diversity around a complex core. nih.govnih.gov

| LSF Strategy | Key Transformation | Reagents | Substrate Feature | Introduced Functional Group | Reference |

|---|---|---|---|---|---|

| C–H Fluorination / SNAr | C–H to C–F, then C–F to C–Nu | 1. AgF₂ 2. Nucleophile (e.g., R-OH, R-NH₂, R-SH) | Pyridine ring α-C–H bond | -OR, -NR₂, -SR, etc. | nih.gov, acs.org |

| Iridium-Catalyzed Borylation | C–H to C–B(pin) | Ir catalyst, B₂pin₂ | Arene C–H bond | Pinacol boronate ester | nih.gov |

| Sulfur(VI) Fluoride Exchange (SuFEx) | S–F to S–Nu | Nucleophile (e.g., R-NH₂) | -SO₂F group | Sulfonamide (-SO₂NHR) | enamine.net, enamine.net |

Reactivity and Mechanistic Investigations of the Sulfonyl Fluoride Moiety

Sulfur(VI)-Fluoride Exchange (SuFEx) Reactivity

SuFEx chemistry leverages the controlled activation of the robust S(VI)-F bond to form new connections with various nucleophiles. nih.gov This class of reactions is distinguished by its high efficiency, functional group tolerance, and often metal-free conditions, making it a powerful tool in fields ranging from materials science to drug discovery. nih.govresearchgate.net The electrophilicity of the sulfur center can be unleashed under specific catalytic conditions, allowing for rapid and selective exchange of the fluoride (B91410) atom. nih.gov

The activation of the otherwise inert S(VI)-F bond is a critical step in SuFEx reactions and can be achieved through several mechanistic pathways.

Base Catalysis : Organic bases play a crucial role in many SuFEx transformations. The mechanism can vary depending on the reactants. For instance, in reactions with silyl (B83357) ethers, a nucleophilic base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may activate the sulfonyl fluoride directly or facilitate the deprotection of the silyl ether. acs.org In the context of sulfonamide synthesis from amines, computational studies have shown that a complementary base can significantly lower the reaction barrier. nih.gov This occurs through a concerted deprotonation of the amine nucleophile, which increases its nucleophilicity as it attacks the sulfur center. acs.orgnih.gov

Brønsted-Base Activation : This mechanism is prominent in reactions involving amine nucleophiles. A base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), facilitates the transfer of a proton from the amine in the transition state. acs.orgresearchgate.netclaremont.edu This concurrent nucleophilic addition and proton transfer effectively lowers the activation energy for S-N bond formation. acs.orgclaremont.edu

Lewis Acid Catalysis : Metal salts, particularly those with strong Lewis acidity and weakly coordinating anions like Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), can activate sulfonyl fluorides. acs.orgresearchgate.net Mechanistic investigations reveal that the Ca²⁺ ion forms a two-point interaction with the sulfonyl fluoride, coordinating to both the sulfonyl oxygens and the fluoride atom. acs.orgresearchgate.netclaremont.edu This interaction polarizes the S-F bond, activates the sulfur(VI) center, and stabilizes the departing fluoride leaving group. acs.orgresearchgate.net

Fluoride Anion-Based Activation : In protic systems, the released fluoride can form hydrogen fluoride (HF), which in turn can activate the S(VI) fluoride toward nucleophilic attack via hydrogen bonding. acs.org Furthermore, the formation of the highly stable bifluoride anion ([FHF]⁻) can serve as a thermodynamic sink, trapping the fluoride and driving the reaction forward. acs.org

Table 1: Summary of Activation Mechanisms for Sulfonyl Fluorides in SuFEx Reactions This table is interactive and allows for sorting and filtering of data.

| Activation Mode | Catalyst/Reagent Example | Role of Catalyst/Reagent | Nucleophile Type | Citations |

|---|---|---|---|---|

| Base Catalysis | DBU, Et₃N | Activates sulfonyl fluoride or deprotects silyl ether | Silyl Ethers, Amines | acs.org |

| Brønsted-Base Activation | DABCO | Concurrent deprotonation of the amine nucleophile | Amines | acs.orgresearchgate.netclaremont.edu |

| Lewis Acid Catalysis | Ca(NTf₂)₂ | Two-point coordination to activate S(VI) center and stabilize F⁻ | Amines | acs.orgresearchgate.netclaremont.edu |

| Autocatalysis | HF / [FHF]⁻ | Hydrogen-bond activation of S(VI) fluoride; Fluoride trapping | Various | acs.org |

The formation of S-O bonds is a cornerstone of SuFEx chemistry, typically involving the reaction of sulfonyl fluorides with alcohols or phenols to generate sulfonic esters. A common strategy involves the use of silyl-protected alcohols (silyl ethers), which react under base catalysis. nih.gov The formation of the highly stable Si-F bond provides a strong thermodynamic driving force for the reaction. nih.gov Phenols can also be used directly, often in the presence of a base like cesium carbonate, to yield the corresponding sulfonate esters. researchgate.net This transformation has been widely applied, including in the synthesis of high-molecular-weight polysulfates through the step-growth polymerization of bis(aryl fluorosulfates) with bis(aryl silyl ethers). nih.gov

Table 2: Examples of S-O Bond Formation via SuFEx This table is interactive and allows for sorting and filtering of data.

| Nucleophile | Activating Agent/Catalyst | Product Type | Key Feature | Citations |

|---|---|---|---|---|

| Aryl Silyl Ethers | DBU | Aryl Sulfonic Ester | Driven by stable Si-F bond formation | nih.govacs.org |

| Phenols | Cs₂CO₃ | Aryl Sulfonic Ester | Direct use of unprotected phenols | researchgate.net |

| Bis(aryl silyl ethers) | DBU | Polysulfate | Polymer synthesis | nih.gov |

| Tyrosine Residues | Tetramethylguanidine | Protein-Sulfonate Conjugate | Selective bioconjugation | nih.gov |

The synthesis of sulfonamides through the reaction of sulfonyl fluorides with primary or secondary amines is one of the most significant applications of SuFEx chemistry. acs.orgresearchgate.net The course of the reaction can be highly dependent on the conditions. For substrates containing multiple electrophilic sites, such as an aromatic ring susceptible to SNAr, deprotonation of the amine nucleophile is critical to direct the reaction to the sulfonyl group. researchgate.netbohrium.com Using a strong base to generate an amine anion favors the SuFEx pathway over competing SNAr. researchgate.netbohrium.com

Mechanistic studies have detailed the role of catalysts in this process. Lewis acids like Ca(NTf₂)₂ mediate the reaction by activating the sulfonyl fluoride electrophile. acs.org Alternatively, a base can act as a Brønsted activator, deprotonating the amine as it attacks the sulfur atom in what is understood to be an Sₙ2-type mechanism. nih.govacs.org This approach has been used to synthesize a wide array of sulfonamides in high yields. researchgate.net

Table 3: Conditions for S-N Bond Formation (Sulfonamide Synthesis) This table is interactive and allows for sorting and filtering of data.

| Amine Type | Condition/Catalyst | Mechanism | Result | Citations |

|---|---|---|---|---|

| Primary/Secondary Amines | LiHMDS (strong base) | N-deprotonation to form amine anion | Favors SuFEx over SNAr, high yields of sulfonamides | researchgate.netbohrium.com |

| Primary/Secondary Amines | Ca(NTf₂)₂ | Lewis acid activation of sulfonyl fluoride | Forms sulfonamides from sulfonyl fluorides and silyl amines | acs.orgorganic-chemistry.org |

| Primary Amines | Complementary Base (e.g., another amine) | Brønsted-base activation in transition state | Lowers reaction barrier for sulfonamide formation | nih.gov |

| Silyl Amines | Ca(NTf₂)₂ | Lewis acid catalysis | Synthesis of sulfonamides, sulfamates, and sulfamides | organic-chemistry.org |

While less common than S-O or S-N bond formation, the creation of S-C bonds via SuFEx represents an important expansion of its synthetic utility. researchgate.netnih.gov This transformation allows for the direct connection of sulfur to a carbon framework. For example, S-C bonds can be formed through the reaction of sulfonyl fluorides or related species with suitable carbon nucleophiles. Research has shown that S(VI)-C(aryl) and S(VI)-C(alkyl) bonds can be constructed by reacting sulfonimidoyl fluorides with organotrifluoroborates. researchgate.net In this process, an activating agent like trimethylsilyl (B98337) triflate generates a more reactive organodifluoroborane in situ. researchgate.net Additionally, versatile SuFEx hubs derived from thionyl tetrafluoride (SOF₄) possess multiple S-F bonds that can undergo sequential exchange reactions with N-, O-, and C-nucleophiles, enabling the formation of diverse, multi-substituted sulfur-based structures. nih.gov

Table 4: Examples of S-C Bond Formation in SuFEx Chemistry This table is interactive and allows for sorting and filtering of data.

| Sulfur Electrophile | Carbon Nucleophile | Activating Agent | Product Linkage | Citations |

|---|---|---|---|---|

| Sulfonimidoyl Fluorides | Aryl/Alkyl Organotrifluoroborates | Trimethylsilyl triflate | S(VI)-C(aryl), S(VI)-C(alkyl) | researchgate.net |

| Iminosulfur Oxydifluorides (from SOF₄) | C-nucleophiles | SuFEx Catalysis | S(VI)-C | nih.gov |

| Ethenesulfonyl Fluoride (ESF) | Carbon-based Michael donors | Base | S-C (via Michael addition) | sigmaaldrich.com |

Pyridine (B92270) Ring Reactivity

In addition to the SuFEx reactivity at the sulfonyl group, the pyridine ring of 6-Fluoropyridine-2-sulfonyl fluoride is activated toward nucleophilic attack. The presence of the electronegative nitrogen atom and the strongly electron-withdrawing sulfonyl fluoride group makes the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr).

The fluorine atom at the 6-position of the pyridine ring is a prime site for nucleophilic aromatic substitution. nih.govacs.org In SₙAr reactions of haloheterocycles, fluoride is an excellent leaving group, often superior to other halogens. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine. nih.govacs.org This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and helps to stabilize the negative charge in the rate-determining transition state (the Meisenheimer intermediate). nih.gov

The SₙAr reactivity of the pyridine ring in this compound is further enhanced by the presence of the -SO₂F group at the 2-position. This powerful electron-withdrawing group stabilizes the intermediate anionic complex formed upon nucleophilic attack, thereby accelerating the substitution reaction at the 6-position. A wide variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can displace the fluoride under relatively mild conditions. nih.govrsc.org This reactivity provides a versatile method for late-stage functionalization, allowing for the introduction of diverse substituents onto the pyridine core. nih.gov

Table 5: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution of Pyridines This table is interactive and allows for sorting and filtering of data.

| Leaving Group | Relative Reactivity | Reason | Citations |

|---|---|---|---|

| Fluorine (F) | Highest | High electronegativity stabilizes the Meisenheimer intermediate | nih.govacs.orgnih.gov |

| Chlorine (Cl) | Intermediate | Less effective at stabilizing the intermediate compared to F | nih.govnih.gov |

| Bromine (Br) | Intermediate | Similar reactivity to Cl | nih.gov |

| Iodine (I) | Lowest | Poorer leaving group in this mechanism due to lower electronegativity | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions involving Fluoropyridines

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While extensive research has been conducted on various aryl halides and pseudohalides, the use of fluoropyridines, and specifically those bearing a sulfonyl fluoride group, presents unique mechanistic questions regarding which bond—C-F or C-S—is preferentially activated.

Detailed studies on the closely related Pyridine-2-sulfonyl fluoride (PyFluor) have shown that palladium catalysts can effectively cleave the C–S bond, leaving the C-F bond intact, to participate in Suzuki-Miyaura cross-coupling reactions. This desulfonative cross-coupling provides a pathway to 2-arylpyridines. Mechanistic experiments and DFT calculations suggest that the reaction proceeds via oxidative addition of the palladium(0) catalyst to the C–S bond, followed by desulfonation to form a Pd–F intermediate that facilitates transmetalation with the boronic acid coupling partner. researchgate.net The presence of the fluorine atom at the 6-position in this compound is expected to further modulate the electronic properties of the pyridine ring, potentially influencing the rate and efficiency of such cross-coupling reactions. However, specific experimental data on the cross-coupling of this compound remains limited in the reviewed literature, preventing the compilation of a detailed data table for this particular substrate.

Radical Reactivity and Pathways of Sulfonyl Fluorides

The sulfonyl fluoride moiety can also participate in reactions proceeding through radical intermediates. The generation of sulfonyl radicals from sulfonyl fluorides can be initiated through various methods, including photoredox catalysis. Upon single-electron transfer (SET), a sulfonyl fluoride can be converted into a radical anion, which can then fragment to release a sulfonyl radical and a fluoride anion.

These highly reactive sulfonyl radicals can then engage in a variety of transformations, such as addition to alkenes and alkynes, providing a route to more complex sulfonated molecules. nih.gov The presence of the fluoropyridine ring in this compound would likely influence the stability and reactivity of the corresponding pyridylsulfonyl radical. The electron-withdrawing fluorine atom could impact the electron density at the sulfur center, thereby affecting the radical's electrophilicity and its subsequent reaction pathways. While the general principles of sulfonyl fluoride radical chemistry are established, specific studies detailing the radical reactivity of this compound are not prevalent in the current body of scientific literature.

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of organometallic and radical reactions. For fluorinated pyridyl sulfonyl fluorides, computational studies can provide invaluable insights into the competition between C-F and C-S bond activation in palladium-catalyzed reactions.

Theoretical calculations can model the transition states and reaction intermediates for both pathways, helping to predict which bond is more susceptible to cleavage under specific catalytic conditions. Factors such as the nature of the palladium catalyst, the ligands employed, and the electronic properties of the substrate all play a crucial role and can be systematically investigated through computational methods. For instance, DFT calculations have been instrumental in understanding the mechanism of desulfonative Suzuki-Miyaura couplings of aryl sulfonyl fluorides, supporting a pathway involving C-S bond oxidative addition. researchgate.net Furthermore, computational studies can shed light on the energetics of radical formation and subsequent reactions of sulfonyl fluorides, providing a deeper understanding of their radical pathways. While general computational studies on fluorinated aromatics and sulfonyl fluorides exist, specific theoretical investigations focused on the distinct reactivity of this compound are needed to fully map out its reaction landscape.

Applications in Advanced Organic and Chemical Biology Research

Role as a Synthetic Building Block for Complex Architectures

The inherent stability and selective reactivity of the sulfonyl fluoride (B91410) group, particularly when attached to a heteroaromatic system like pyridine (B92270), position 6-Fluoropyridine-2-sulfonyl fluoride as a valuable precursor in multi-step synthesis. enamine.net Unlike their more reactive sulfonyl chloride counterparts, heteroaromatic sulfonyl fluorides exhibit enhanced stability, which is advantageous for isolation, storage, and controlled reactions. nih.gov

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. acs.orgsigmaaldrich.com this compound serves as a key building block for introducing a fluoropyridyl moiety into larger, more complex heterocyclic systems. The sulfonyl fluoride group acts as a robust chemical handle for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reliable reactions for forming strong covalent links. ccspublishing.org.cneurekalert.org Through SuFEx reactions, the sulfonyl fluoride can be readily converted into sulfonamides, sulfonate esters, or other sulfur-containing linkages, thereby assembling novel and diverse fluorinated heterocyclic derivatives. ccspublishing.org.cn For instance, reacting this compound with various primary or secondary amines yields a library of corresponding 6-fluoropyridine-2-sulfonamides, which are prevalent scaffolds in drug discovery. nih.gov

The synthesis of heteroaromatic sulfonyl fluorides can be achieved through methods such as the oxidative chlorination of heteroaryl thiols followed by a chloride-fluoride exchange, providing a mild and inexpensive route to these valuable reagents. nih.gov This accessibility allows for the broad application of compounds like this compound in the generation of new chemical entities.

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. researchgate.netresearchgate.net this compound provides a direct entry point for incorporating this desirable fluorinated heterocycle into advanced molecular scaffolds. Its utility lies in its ability to connect to other molecular fragments via the sulfonyl fluoride group, typically forming highly stable sulfonamide bonds.

This strategy has been employed to create novel pyridine-sulfonamide hybrids designed as potential inhibitors for therapeutic targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The stability of the sulfonyl fluoride allows for its compatibility with a wide range of reaction conditions and functional groups, making it a reliable building block for complex, multi-component syntheses aimed at producing biologically active molecules. enamine.netccspublishing.org.cn

Chemical Probe Design and Development

The sulfonyl fluoride moiety is a "privileged warhead" in chemical biology, valued for its unique balance of stability in aqueous environments and its ability to covalently modify a range of nucleophilic amino acid residues within proteins. nih.govjenabioscience.com This makes this compound an excellent candidate for designing chemical probes to study biological targets.

Sulfonyl fluorides have been established as effective electrophiles for the targeted covalent modification of proteins. researchgate.net They react with multiple nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. enamine.netnih.gov This broad reactivity spectrum, which goes beyond the commonly targeted cysteine, allows for the probing of a wider range of proteins. nih.gov

The methodology involves designing a molecule that combines a recognition scaffold (which provides affinity and selectivity for the target protein) with the sulfonyl fluoride "warhead." Upon binding to the target, the sulfonyl fluoride is positioned to react with a nearby nucleophilic residue, forming a stable covalent sulfonate or sulfonamide linkage. ucsf.edu This SuFEx-based bioconjugation is highly efficient and has been used to develop probes for a variety of protein classes. nih.govresearchgate.net

| Protein Class | Targeted Residue(s) | Scaffold Example | Outcome |

|---|---|---|---|

| Protein Kinases (e.g., SRC, EGFR) | Lysine (conserved catalytic) | Pyrimidine 2-aminopyrazole | Irreversible inhibition, Kinome profiling ucsf.eduresearchgate.net |

| Serine Proteases | Serine (active site) | Alkyne-tagged phenylmethane | Activity-based protein profiling researchgate.net |

| DNA Repair Enzymes (e.g., TDP1) | Tyrosine (catalytic pocket) | Quinolone | Covalent inhibition, Structural studies nih.gov |

| E3 Ubiquitin Ligases (e.g., Cereblon) | Histidine (sensor loop) | Lenalidomide analogue | Inhibition of protein degradation nih.govrsc.org |

| Transcription Factors (e.g., BCL6) | Tyrosine | Aryl benzamide | Disruption of protein-protein interactions nih.gov |

The covalent and irreversible nature of the bond formed by sulfonyl fluoride probes makes them exceptionally useful for studying enzyme interactions. Once an enzyme is labeled, it can be isolated and analyzed using mass spectrometry to identify the precise site of modification. ucsf.edu This information is invaluable for mapping binding pockets and understanding enzyme mechanisms.

For example, sulfonyl fluoride probes based on kinase inhibitor scaffolds have been used to covalently label the conserved catalytic lysine in the ATP-binding site of numerous kinases, such as SRC and EGFR. ucsf.eduresearchgate.net X-ray crystallography of these probe-enzyme complexes has provided high-resolution structural data, revealing the specific interactions that govern binding and covalent modification. researchgate.net Similarly, probes incorporating a sulfonyl fluoride have been designed to target a catalytic tyrosine in tyrosyl-DNA phosphodiesterase 1 (TDP1), enabling the study of this DNA repair enzyme and validating a new binding "hot spot". nih.gov These reactive probes serve not only as tools for basic research but also as starting points for the development of potent and selective covalent inhibitors.

Catalytic Methodologies Utilizing Sulfonyl Fluorides

While the sulfonyl fluoride group is relatively stable, its reactivity can be enhanced through catalysis to facilitate SuFEx reactions under exceptionally mild conditions. This catalytic activation expands the scope and utility of building blocks like this compound, allowing them to react with a broader range of nucleophiles.

Recent research has demonstrated that organocatalysts can effectively promote SuFEx reactions. For instance, a substoichiometric amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the reaction between p-toluenesulfonyl fluoride and silyl (B83357) alcohols. nih.gov The proposed mechanism involves the formation of an activated arylsulfonyl ammonium (B1175870) fluoride salt intermediate, which is more susceptible to nucleophilic attack. Another approach involves using Lewis acids in combination with an amine mediator to activate the sulfonyl fluoride for reaction with other amines, enabling the synthesis of sulfamides under a single set of optimized conditions. nih.gov These catalytic methods are crucial for applications where harsh reaction conditions are not tolerated, such as in the late-stage functionalization of complex molecules or in bioconjugation protocols.

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| DBU (organocatalyst) | Reaction with silyl alcohols | Substoichiometric catalysis, forms activated ammonium salt intermediate | nih.gov |

| Ca(NTf2)2 (Lewis acid) + DABCO (amine mediator) | Amine-amine coupling (sulfamide synthesis) | General method for activating sulfamoyl, fluorosulfates, and sulfonyl fluorides | nih.gov |

The development of such catalytic transformations continues to broaden the applicability of the SuFEx concept, solidifying the role of sulfonyl fluorides as premier connectors in modern organic and chemical biology research. sigmaaldrich.com

Sulfonyl Fluorides as Catalysts or Precursors in Organic Transformations

While sulfonyl fluorides are primarily recognized as stable electrophilic hubs, their role in organic transformations often involves their function as precursors to catalytically active species or participation in base- or Lewis acid-activated reactions. nih.gov The inherent stability of the S–F bond means the sulfonyl fluoride group itself is generally not a catalyst but can be converted into functional groups like sulfonamides or sulfonate esters, which are prevalent motifs in various fields. researchgate.netconicet.gov.ar

Early catalytic strategies focused on activating the sulfur center for nucleophilic attack. nih.govacs.org Nitrogen and phosphorus bases have been shown to serve as nucleophilic catalysts, reversibly adding to the sulfur atom to form a more reactive activated species. nih.gov This activation facilitates reactions with a range of nucleophiles. For instance, the synthesis of sulfonamides and sulfamates from sulfonyl fluorides can be achieved using 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst in the presence of a silicon co-additive. nih.govacs.orgresearchgate.net

Furthermore, fluoride anions themselves can act as catalysts in SuFEx reactions, particularly when silyl-based coupling partners are used. nih.gov The formation of the highly stable Si–F bond provides a thermodynamic driving force for the reaction, regenerating the fluoride catalyst in the process. nih.gov Lewis acids have also been explored to increase the electrophilicity of the sulfur center by coordinating to the oxygen or fluorine atoms of the sulfonyl fluoride group. nih.gov

Development of New Catalytic Systems for Sulfur(VI) Fluoride Chemistry

The reinvigoration of interest in sulfur(VI) fluoride chemistry, largely propelled by the advent of SuFEx as a next-generation click reaction, has spurred the development of novel catalytic systems. sigmaaldrich.comrhhz.netresearchgate.net SuFEx provides a reliable method for constructing robust covalent linkages and has found broad applications in organic synthesis, polymer science, and chemical biology. rhhz.netnih.gov

Catalytic systems for SuFEx reactions are primarily designed to activate the otherwise inert S–F bond. nih.gov Key strategies include:

Base Catalysis : This is one of the most common approaches. Bases can function in several ways:

Nucleophilic Catalysis : Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-(dimethylamino)pyridine (DMAP) can directly attack the sulfur atom, forming a highly reactive intermediate. nih.gov

General Base Catalysis : A base can deprotonate a nucleophile (e.g., an amine or phenol), increasing its reactivity toward the sulfonyl fluoride. nih.gov

Silyl Ether Activation : In reactions involving silyl ethers, a base can coordinate to the silicon atom, facilitating the release of an alkoxide or phenoxide for the SuFEx reaction. nih.gov

Lewis Acid Activation : While less common, Lewis acids like calcium triflimide have been shown to activate sulfonyl fluorides, enhancing their electrophilicity for reactions with nucleophiles such as amines. nih.gov

Metal-Catalyzed Reactions : Transition metals are primarily used in the synthesis of aryl sulfonyl fluorides rather than in their direct SuFEx reactions. nih.govacs.org For example, palladium-catalyzed methods have been developed to couple aryl halides or boronic acids with an SO₂ surrogate, followed by fluorination to yield the desired aryl sulfonyl fluoride. nih.govacs.orgresearchgate.net

The table below summarizes some of the catalytic systems employed in Sulfur(VI) fluoride chemistry.

| Catalyst Type | Example(s) | Role of Catalyst | Reaction Type |

| Nucleophilic Base | DBU, DMAP, HOBt | Activates the S(VI) center via addition | Sulfonamide/Sulfamate synthesis |

| Fluoride Anion | TBAF, CsF | Activates silyl ethers or the sulfonyl fluoride | SuFEx with silyl partners |

| Lewis Acid | Ca(NTf₂)₂ | Increases electrophilicity of the sulfur atom | Sulfonamide synthesis |

| Transition Metal | Palladium complexes | Catalyzes C–S bond formation | Synthesis of aryl sulfonyl fluorides |

Contributions to Polymer and Materials Science Research

The robustness and reliability of the SuFEx reaction make it an ideal tool for polymer and materials science. claremont.edurhhz.net Sulfonyl fluorides like this compound can serve as important monomers or "hubs" for creating novel polymers with unique properties. The resulting polysulfonates and polysulfamides are often characterized by high thermal stability. researchgate.netsigmaaldrich.com

Key contributions include:

Step-Growth Polymerization : Bifunctional monomers containing two sulfonyl fluoride groups can react with bifunctional nucleophiles (e.g., bis-phenols or diamines) to create high molecular weight polymers. rsc.org The efficiency of the SuFEx click reaction allows for the synthesis of well-defined polymer backbones containing sulfate (B86663) or sulfonamide linkages. rhhz.netrsc.org

Post-Polymerization Modification : The sulfonyl fluoride group can be incorporated into a polymer chain as a pendant group. rhhz.net Its selective reactivity allows for the subsequent modification of the polymer with various functional molecules, enabling the tuning of material properties after the initial polymerization is complete. rhhz.net

Novel Materials : The SuFEx reaction has enabled the synthesis of new classes of polymers that were previously difficult to access. researchgate.net For example, aromatic polysulfamides have been synthesized and shown to possess high thermal stability and tunable glass transition temperatures, with the potential for chemical recycling back to their monomeric components. researchgate.net The introduction of fluorinated building blocks, such as those derived from this compound, can impart desirable properties like increased hydrophobicity and thermal resistance to the final material. mdpi.com

Novel Fluorination Strategies (e.g., Deoxyfluorination)

Beyond their role in SuFEx chemistry, sulfonyl fluorides have emerged as a superior class of reagents for deoxyfluorination—the conversion of alcohols to alkyl fluorides. ucla.eduprinceton.edu This transformation is crucial in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's biological properties. princeton.edu

Historically, reagents like diethylaminosulfur trifluoride (DAST) were used, but they suffer from thermal instability and often lead to undesired elimination side products. sigmaaldrich.comresearchgate.net Pyridine-based sulfonyl fluorides, such as 2-pyridinesulfonyl fluoride (PyFluor), have been developed as safe, stable, and highly selective alternatives. princeton.edusigmaaldrich.comchemrxiv.org

The general mechanism involves the activation of an alcohol by the sulfonyl fluoride in the presence of a strong base (like DBU). This forms a sulfonate ester intermediate, which then undergoes nucleophilic substitution by fluoride to yield the desired alkyl fluoride. The choice of the specific sulfonyl fluoride and base is critical for achieving high yields and can be tailored to the substrate. ucla.edunih.gov

Key advantages of using sulfonyl fluorides like PyFluor for deoxyfluorination include:

Enhanced Safety : They are typically crystalline solids that are thermally stable and not prone to explosive decomposition. sigmaaldrich.com

High Selectivity : They often provide the desired fluorinated product with minimal formation of elimination byproducts, simplifying purification. princeton.edusigmaaldrich.com

Broad Substrate Scope : By fine-tuning the reagent and reaction conditions, a wide variety of primary and secondary alcohols can be efficiently fluorinated. ucla.edunih.gov

The structural similarity of this compound to the highly effective PyFluor reagent suggests its potential as a valuable tool in modern deoxyfluorination strategies. sigmaaldrich.comchemrxiv.org

| Reagent | Chemical Stability | Selectivity (Fluorination vs. Elimination) | Safety Profile |

| DAST | Thermally unstable, explosive potential | Often produces significant elimination byproducts | Hazardous, requires careful handling |

| PyFluor | Thermally stable crystalline solid | High selectivity for fluorination | Superior safety profile, stable to air and moisture sigmaaldrich.com |

| PBSF | Thermally stable | Poorly selective | Safer than DAST |

Future Directions and Emerging Research Avenues

Innovations in Synthetic Accessibility and Efficiency

While classical methods for synthesizing sulfonyl fluorides, such as the fluorination of sulfonyl chlorides, are well-established, future research will likely focus on more efficient, greener, and functional group tolerant methodologies applicable to complex heterocyclic systems like 6-Fluoropyridine-2-sulfonyl fluoride (B91410). rhhz.net

Emerging synthetic strategies that represent promising avenues for innovation include:

Electrochemical Synthesis: Oxidant-free electrochemical methods offer a direct and environmentally friendly route to convert thiols, disulfides, and other sulfur-containing precursors into sulfonyl fluorides using inexpensive fluoride sources. nih.gov This approach avoids the use of harsh reagents and could be adapted for the synthesis of pyridine-based sulfonyl fluorides.

Photochemical Methods: Visible-light photocatalysis is another burgeoning area, enabling the synthesis of sulfonyl fluorides from precursors like aryl diazonium salts and carboxylic acids under mild conditions. nih.govresearchgate.net Developing photocatalytic routes to 6-Fluoropyridine-2-sulfonyl fluoride could enhance scalability and substrate scope.

Late-Stage Functionalization: A significant goal is the development of methods for the direct introduction of the fluorosulfonyl (-SO₂F) group into complex pyridine-containing molecules at a late stage of a synthetic sequence. This would bypass the need to carry the sulfonyl fluoride moiety through multiple synthetic steps and allow for the rapid generation of diverse molecular libraries.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for the preparation of sulfonyl fluorides, particularly when using hazardous reagents like sulfuryl fluoride (SO₂F₂) gas. nih.gov Adapting these technologies for heterocyclic compounds is a key future direction.

| Synthetic Innovation | Potential Precursors for this compound | Key Advantages |

| Electrochemical Synthesis | 6-Fluoropyridine-2-thiol, Bis(6-fluoropyridin-2-yl) disulfide | Oxidant-free, uses inexpensive fluoride source, mild conditions. nih.gov |

| Photochemical Methods | 6-Fluoropyridine-2-diazonium salt | Mild reaction conditions, high functional group tolerance. nih.govresearchgate.net |

| Direct C-H Fluorosulfonylation | 6-Fluoropyridine | Atom-economical, simplifies synthetic routes. |

| Flow Chemistry | 6-Fluoropyridine derivatives, SO₂F₂ gas | Enhanced safety, scalability, precise reaction control. nih.gov |

Exploration of Novel Reactivity Patterns

The reactivity of sulfonyl fluorides has traditionally been centered on the SuFEx reaction, where the S-F bond is cleaved. scilit.com However, recent studies have begun to uncover unconventional reactivity modes, challenging the paradigm of sulfonyl fluorides as solely SuFEx hubs. imperial.ac.uk Future research on this compound will likely explore these new patterns.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling: Recent discoveries have shown that the entire sulfonyl fluoride group (-SO₂F) can act as a leaving group in cross-coupling reactions, such as Suzuki-Miyaura couplings. imperial.ac.uk Investigating the potential of this compound as a coupling partner would open up new avenues for creating complex biaryl structures, which are common in pharmaceuticals.

Defluorosulfonylative Reactions: This novel reaction class involves the formal loss of the SO₂F group, enabling the introduction of other functionalities at its position. imperial.ac.uk Exploring such transformations with this compound could lead to new synthetic strategies for functionalizing the pyridine (B92270) ring.

Michael Acceptor Reactivity: While ethenesulfonyl fluoride is a well-known Michael acceptor, the potential for heteroaryl sulfonyl fluorides to participate in conjugate addition-type reactions, perhaps through activation of the pyridine ring, remains an underexplored area. sigmaaldrich.com

Expansion of SuFEx Chemistry Applications

As a SuFExable hub, this compound is a valuable building block for connecting molecules in various applications, from materials science to drug discovery. researchgate.netresearchgate.net Future work will focus on leveraging its specific properties to create novel functional molecules and materials.

Promising applications to be explored:

Covalent Inhibitors and Chemical Probes: Sulfonyl fluorides are known to form stable covalent bonds with nucleophilic amino acid residues (like tyrosine, lysine (B10760008), and serine) in proteins, making them excellent "warheads" for targeted covalent inhibitors and chemical biology probes. rsc.orgnih.govenamine.net The specific electronic environment of this compound could be tuned to achieve unique reactivity and selectivity profiles against specific protein targets. nih.govenamine.net

Polymer Synthesis: SuFEx chemistry is a powerful tool for creating high-molecular-weight polymers, such as polysulfates and polysulfonates, with precisely controlled structures. researchgate.net Using bifunctional derivatives of this compound as monomers could lead to novel polymers with enhanced thermal stability, specific electronic properties, or tailored biological activities.

Bioconjugation: The stability and selective reactivity of the sulfonyl fluoride group make it suitable for bioconjugation applications, such as linking molecules to proteins or other biomacromolecules. nih.gov The pyridine scaffold offers additional handles for modification and can influence properties like solubility and cell permeability.

| Application Area | Specific Goal | Rationale |

| Drug Discovery | Development of selective covalent kinase inhibitors. | The sulfonyl fluoride can target non-cysteine residues like lysine and tyrosine, expanding the targetable proteome. nih.govnih.gov |

| Chemical Biology | Creation of activity-based probes for target identification. | The balanced reactivity allows for covalent capture of protein targets in complex biological systems. rsc.orgnih.gov |

| Materials Science | Synthesis of functional polysulfates. | SuFEx polymerization allows for high molecular weights and functional group tolerance. researchgate.net |

| Bioconjugation | Site-specific modification of proteins. | The SuFEx reaction can be catalyzed to selectively target specific amino acids like tyrosine. nih.gov |

Advanced Mechanistic Elucidation Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for rational design and optimization. Future research will employ a combination of advanced experimental and computational techniques to probe these mechanisms in detail.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in studying transition states, reaction energy profiles, and the influence of the pyridine ring and its fluoro-substituent on reactivity. researchgate.net This can help predict reaction outcomes and guide the design of new catalysts and reactions.

In Situ Spectroscopic Monitoring: Techniques like NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. This data is vital for validating proposed mechanisms.

Kinetic Studies: Detailed kinetic analysis, including the determination of reaction orders, activation energies, and isotope effects, will provide quantitative insights into the rate-determining steps of both SuFEx and unconventional reaction pathways.

Catalyst Design: Mechanistic understanding will fuel the rational design of next-generation catalysts for SuFEx reactions. This includes developing catalysts that can operate under milder conditions, reduce catalyst loading, and expand the range of compatible nucleophiles. nih.gov

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile and powerful tool in synthesis, materials science, and chemical biology.

Q & A

Q. What are the optimal synthetic routes for 6-fluoropyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹⁹F NMR : Detects fluorine environments (δ ~ -60 ppm for sulfonyl fluoride; -100 to -120 ppm for aromatic fluorine) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the pyridine ring. For example, related fluoropyridines show C-F bond lengths of ~1.34 Å and S-O distances of ~1.43 Å .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.02 for C₅H₃F₂NO₂S).

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl fluoride moiety is highly electrophilic, enabling reactions with amines, thiols, or alcohols under mild conditions. For example, in medicinal chemistry, it participates in sulfur(VI) fluoride exchange (SuFEx) "click" reactions with lysine residues. Kinetic studies should compare reaction rates in polar vs. nonpolar solvents and assess leaving-group effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. Systematic analysis includes:

- Purity Assessment : Use HPLC or GC-MS to quantify precursor purity.

- Solvent Screening : Test aprotic solvents (e.g., DMF, THF) for fluorination efficiency.

- Catalyst Optimization : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion availability .

- Statistical Design : Apply response surface methodology (RSM) to identify critical variables .

Q. How can computational modeling predict the bioactivity of this compound in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites, while molecular docking predicts binding affinities to target proteins (e.g., kinases). Compare results with experimental IC₅₀ values from enzymatic assays. For example, fluorinated pyridines exhibit enhanced binding to ATP pockets due to fluorine’s electronegativity .

Q. What are the challenges in assessing the environmental persistence of this compound?

- Methodological Answer : Limited ecotoxicological data exist for fluorinated sulfonyl compounds. Researchers must:

-

Degradation Studies : Use HPLC-MS to track hydrolysis products in aqueous buffers (pH 2–12).

-

Soil Mobility Assays : Measure log Koc values via batch equilibrium experiments.

-

Toxicity Screening : Conduct Daphnia magna or algal growth inhibition tests (OECD Guidelines 202/201) .

- Data Table : Ecotoxicological Data Gaps

| Parameter | Available Data | Research Priority |

|---|---|---|

| Acute Toxicity (LC₅₀) | None | High |

| Biodegradation Half-Life | None | Moderate |

| Bioaccumulation Factor | None | High |

Methodological Frameworks for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.